molecular formula C6H9N3O2 B1362990 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 303148-48-3

2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B1362990
CAS No.: 303148-48-3
M. Wt: 155.15 g/mol
InChI Key: XCYWDFDMXREMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid” is a chemical compound with the empirical formula C6H11N5O . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of this compound involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .


Molecular Structure Analysis

The molecular weight of this compound is 169.18 . The SMILES string is CC(C)(C(=O)NN)n1cncn1 . The InChI key is ZTYIXAPRQZAEPL-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 169.18 . The compound’s SMILES string is CC(C)(C(=O)NN)n1cncn1 , and its InChI key is ZTYIXAPRQZAEPL-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Characterization

  • Preparation Techniques : (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, a compound related to 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, was synthesized via condensation, chlorination, and esterification. Its structure was confirmed using IR, 1H NMR, and X-ray diffractions (Yan Shuang-hu, 2014).

Chemical Modifications and Derivatives

  • Derivative Synthesis : The synthesis and structural assessment of compounds like Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate, which involve similar triazole rings, were conducted. These processes included reactions with chloroacetic acid and catalyzed esterifications (A. Castiñeiras, I. García-Santos, Manuel Saa, 2018).

Synthesis Methodology Improvements

  • Continuous-Flow Synthesis : An efficient, metal-free process for synthesizing related compounds, like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, was developed. This method is atom economical, highly selective, and environmentally friendly, avoiding chromatography and isolation steps (Simone Tortoioli et al., 2020).

Potential Biological Applications

  • Antifungal Activity : Triazole derivatives have been explored for antifungal activity, as demonstrated in the design, synthesis, and biological activity study of novel triazole derivatives containing the 1,2,3-triazole group. Such compounds, analogues of fluconazole, were evaluated against various fungi (Shi-chong Yu et al., 2013).

Catalytic Applications

Exploration in Material Science

  • Coordination Polymers : Coordination polymers based on similar structures have been synthesized and characterized, demonstrating potential applications in material science (Yan Yang et al., 2013).

Medicinal Chemistry Investigations

  • Radiolabeled Amino Acids for Tumor Imaging : A study on (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid highlighted its potential in brain tumor imaging using positron emission tomography (J. McConathy et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product .

Properties

IUPAC Name

2-methyl-2-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-6(2,5(10)11)9-4-7-3-8-9/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYWDFDMXREMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377597
Record name 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303148-48-3
Record name 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 2
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 5
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Reactant of Route 6
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.